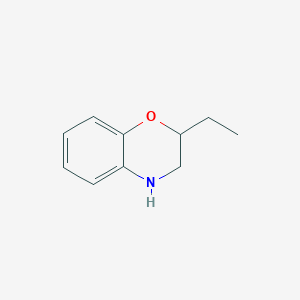

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGVUMQQASDBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435231 | |

| Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082930-33-3 | |

| Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine and Its Analogs

Classical and Conventional Synthesis Approaches

Traditional methods for the synthesis of the 1,4-benzoxazine core have relied on well-established organic reactions, primarily Mannich-type condensations and various ring-closure strategies. These methods often involve readily available starting materials and provide reliable access to a diverse range of substituted benzoxazines.

The Mannich reaction is a cornerstone in the synthesis of benzoxazine (B1645224) rings, particularly for 1,3-benzoxazines, but its principles can be adapted for the synthesis of 1,4-benzoxazine precursors. This reaction typically involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine.

While the classical Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde predominantly yields 1,3-benzoxazines, modifications and related multi-component reactions can lead to the formation of intermediates amenable to conversion into 1,4-benzoxazines. The initial step often involves the formation of a Mannich base, a β-amino-alkyl-phenol, which can then undergo further transformations.

A study on the synthesis of benzoxazine monomers through Mannich condensation highlights the reaction between a phenol, formaldehyde, and various amines in a one-pot synthesis. researchgate.net The mechanism of benzoxazine formation via a Mannich-type condensation has been evaluated, confirming the involvement of iminium intermediates. nih.gov Although these examples primarily lead to 1,3-benzoxazines, the underlying principles of forming C-N and C-O bonds in a single operation are relevant.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 2,4-di-tert-butyl phenol | Formaldehyde | Various primary amines | 1,3-Benzoxazines | researchgate.net |

| Phenol | Formaldehyde | Aniline (B41778) | 1,3-Benzoxazine | nih.govresearchgate.net |

| Eugenol (B1671780) | Paraformaldehyde | n-Butyl amine | 1,3-Benzoxazine | researchgate.net |

This table showcases examples of Mannich-type condensations for the synthesis of benzoxazine rings.

Furthermore, a novel synthetic pathway to a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed utilizing a cascade hydrogenation and reductive amination one-pot reaction. nih.gov This methodology involved the reduction of a nitro group to an amine, followed by intramolecular cyclization via a Mannich-like reaction to form the 1,4-benzoxazine ring. nih.gov

| Starting Materials | Key Transformation | Product | Reference |

| Phenolic moiety, Lipase (B570770) M, Tyrosinase | Ortho-hydroxylation, 1,6-Michael addition, tandem intramolecular ring closure | Tricyclic 1,4-benzoxazines | nih.gov |

| 1,4-Benzoxazine derivatives, organozinc reagents, ketene (B1206846) silyl (B83357) acetals | N,C-dialkylation | Multi-substituted 1,4-benzoxazines | researchgate.net |

| 2-Nitrophenol, 2-bromoacetophenone | Williamson ether synthesis, cascade hydrogenation, intramolecular cyclization | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | nih.gov |

This table summarizes various one-pot synthetic procedures for constructing the benzoxazine ring.

Ring closure reactions represent a versatile and widely employed strategy for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine skeleton. These methods typically involve the formation of one or two key bonds in the final cyclization step.

The reaction of an ortho-hydroxybenzylamine with an aldehyde is a direct method to form the oxazine (B8389632) ring. Specifically, to introduce a 2-ethyl substituent, propionaldehyde (B47417) would be the aldehyde of choice. This approach allows for the modular construction of the benzoxazine ring with specific substitution patterns. A related two-step synthesis involves the initial formation of an ortho-hydroxybenzylimine, followed by reduction and subsequent ring closure with an aldehyde. nih.gov

A study has shown that 2-(aminomethyl)phenolic derivatives can be reacted with aldehydes to close the oxazine ring, yielding 2-substituted 1,3-benzoxazines. conicet.gov.ar While this example pertains to the 1,3-isomer, the principle of reacting a pre-formed intermediate with an aldehyde to create the heterocyclic ring is a key strategy.

The reaction of 2-aminophenols with suitable three-carbon synthons is a common and effective method for constructing the 2-substituted-3,4-dihydro-2H-1,4-benzoxazine ring. To obtain the 2-ethyl derivative, a synthon bearing an ethyl group is required.

An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org By using a 2-ethyl-substituted aziridine (B145994), this method could be adapted for the synthesis of the target compound.

Another powerful strategy involves the reaction of 2-aminophenols with epoxides. The ring-opening of an epoxide by the amino group of a 2-aminophenol (B121084), followed by intramolecular cyclization, can lead to the formation of the 1,4-benzoxazine ring. nih.govlibretexts.orglibretexts.org For the synthesis of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, the reaction of a 2-aminophenol with 1,2-epoxybutane (B156178) would be the most direct approach. The reaction typically proceeds via a nucleophilic attack of the amine on the less substituted carbon of the epoxide, followed by an intramolecular SNAr reaction or a copper-catalyzed cyclization to form the ether linkage.

| Reactant 1 | Reactant 2 | Key Step(s) | Product | Reference |

| 2-Halophenol | Activated Aziridine | Lewis acid-catalyzed ring opening, Cu(I)-catalyzed cyclization | 3,4-Dihydro-1,4-benzoxazine derivatives | organic-chemistry.org |

| 2-Aminophenol | 1,2-Dibromoethane | Cyclization | N-substituted 3,4-dihydro-2H-1,4-benzoxazines | researchgate.net |

| 2-Aminophenol | 1,2-Epoxybutane | Epoxide ring opening, intramolecular cyclization | This compound | nih.govlibretexts.orglibretexts.org |

This table outlines various ring-closing reactions for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core.

Ring Closure Reactions

Advanced and Stereoselective Synthesis Routes

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for the control of stereochemistry. These routes are essential for producing specific stereoisomers of this compound and its analogs, which is often critical for their desired biological activity.

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including the 3,4-dihydro-2H-1,4-benzoxazine scaffold. These methods often proceed under mild conditions and offer a high degree of control over the reaction.

One notable approach is the palladium(0)-catalyzed annulation of N-substituted-2-aminophenols with propargylic methyl carbonates. This reaction leads to the formation of 3,4-dihydro-2-alkylidene-2H-benzo[b] nih.govacs.orgoxazines. eurekaselect.com The strategic selection of the nitrogen substituent can direct the regioselectivity of the cyclization, yielding either the 2-alkylidene or the 3-alkylidene regioisomer. eurekaselect.com Subsequent reduction of the exocyclic double bond would provide access to 2-substituted analogs like this compound.

Another sophisticated strategy involves a palladium-catalyzed tandem allylic amination/oxa-Michael addition. organic-chemistry.org This process utilizes vinyl methylene (B1212753) cyclic carbonates as substrates and reacts them with bis-nucleophiles, such as 2-aminophenols. Through a palladium-organo relay catalysis, chiral 3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazines can be synthesized in good yields and with high enantioselectivity. organic-chemistry.org The use of chiral ligands, such as the bisphosphorus ligand WingPhos, facilitates a versatile, regio- and enantioselective palladium-catalyzed tandem allylic substitution, affording a range of chiral vinyl-substituted heterocycles, including dihydro-2H-benzo[b] nih.govacs.org-oxazines, with excellent enantiomeric excesses (ees) and yields under mild reaction conditions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

| Catalyst/Ligand System | Substrates | Product Type | Key Features |

| Palladium(0) | N-substituted-2-aminophenols, Propargylic methyl carbonates | 3,4-Dihydro-2-alkylidene-2H-benzo[b] nih.govacs.orgoxazines | Regioselective, Efficient access to the benzoxazine core eurekaselect.com |

| Palladium/WingPhos | Vinyl epoxides, 2-Aminophenols | Chiral vinyl-substituted dihydro-2H-benzo[b] nih.govacs.org-oxazines | High enantioselectivity (ee) and yields, Mild conditions organic-chemistry.org |

| Palladium/Organocatalyst | Vinyl methylene cyclic carbonates, Bis-nucleophiles | Chiral 3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazines | Tandem allylic amination/oxa-Michael addition, Good yield and enantioselectivity organic-chemistry.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. The use of enzymes, particularly imine reductases (IREDs), has proven to be exceptionally effective for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

This method involves the biocatalytic reduction of a precursor, a 2H-1,4-benzoxazine, which contains an endocyclic imine moiety. nih.govacs.org Imine reductases catalyze the asymmetric reduction of this C=N bond to furnish the corresponding chiral cyclic amine. nih.gov The reaction proceeds under mild conditions, typically in an aqueous medium, and utilizes a catalytic amount of a nicotinamide (B372718) cofactor (NADPH) as the hydride source. nih.govacs.org An in-situ cofactor recycling system, often employing glucose and glucose dehydrogenase, is used to regenerate the expensive NADPH, making the process more economically viable. nih.gov

A key advantage of this biocatalytic approach is the high level of enantioselectivity that can be achieved, with reported enantiomeric excesses of up to 99%. nih.govacs.org The efficiency of this process has been demonstrated on a laboratory scale with substrate loadings of up to 10 g/L, utilizing a tailor-made whole-cell catalyst. nih.govacs.org This highlights the potential for scalable and sustainable production of enantiopure 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Reductive cyclization represents a robust strategy for constructing the 3,4-dihydro-2H-1,4-benzoxazine ring system, often starting from readily available precursors. These multi-step sequences involve the formation of one of the heterocyclic bonds through a reduction step followed by an intramolecular cyclization.

A representative synthetic route commences with the O-alkylation of an o-nitrophenol with a suitable electrophile, such as 1-chloro-acetone, to introduce the side chain that will ultimately form part of the oxazine ring. researchgate.net The nitro group of the resulting intermediate is then reduced to an amino group. This reduction is a critical step and can be achieved using various methods, including catalytic hydrogenation with a platinum-on-carbon (Pt/C) catalyst. researchgate.net The resulting o-aminophenol derivative, now containing the necessary functionalities in close proximity, undergoes spontaneous or catalyzed intramolecular ring closure to yield the final 3-methyl-3,4-dihydro-2H-1,4-benzoxazine product. researchgate.net By employing an appropriate starting chloro-ketone, this methodology could be adapted for the synthesis of the 2-ethyl analog. The optimization of reaction parameters such as solvent, temperature, reaction time, and pressure is crucial for achieving high yields, with reported yields reaching up to 92.5% under optimized conditions. researchgate.net

While direct enantioselective synthesis is the ideal approach for obtaining enantiomerically pure compounds, challenges such as racemization can sometimes limit its effectiveness. In such cases, the separation of a racemic mixture into its constituent enantiomers provides a viable and powerful alternative. Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose.

The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a key analog, from 2-aminophenol and racemic ethyl 2,3-dibromopropionate can be problematic for enantioselective approaches. nih.gov Attempts to use an enantiopure starting material can be thwarted by a racemization process involving the dehydrobromination of the enantiopure reactant to ethyl 2-bromoacrylate, which then reacts non-stereoselectively. nih.gov

In these instances, preparative HPLC enantioseparation of the resulting racemic product becomes an indispensable tool. nih.govresearchgate.net This technique allows for the resolution of the racemate on a multigram scale, successfully affording the individual (R)- and (S)-enantiomers with high enantiomeric purities (ee ≥ 99.5%). nih.govresearchgate.net The separated enantiomers can then be fully characterized by methods such as optical rotation measurements and electronic circular dichroism (ECD) spectroscopy. nih.gov This "rescue pathway" ensures access to enantiopure materials when direct asymmetric synthesis proves challenging. nih.govresearchgate.net

Table 2: Comparison of Enantioselective Synthesis and Preparative HPLC

| Method | Principle | Advantages | Disadvantages |

| Enantioselective Synthesis | Direct formation of one enantiomer over the other using a chiral catalyst or auxiliary. | Atom-economical, potentially more cost-effective on a large scale. | Susceptible to racemization, may require extensive optimization. nih.gov |

| Preparative HPLC | Physical separation of enantiomers from a racemic mixture using a chiral stationary phase. | High enantiomeric purity achievable (≥99.5% ee), applicable when synthesis fails. nih.govresearchgate.net | Less atom-economical, can be costly and time-consuming for large quantities. |

Emerging and Sustainable Synthesis Methodologies

In line with the principles of green chemistry, current research is increasingly focused on developing synthetic methods that are more environmentally benign. These emerging methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions. The elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution, is a key goal. While the broader class of benzoxazine monomers has seen the invention of solvent-free synthesis methods, the application of these techniques to the specific synthesis of 3,4-dihydro-2H-1,4-benzoxazines is an area of ongoing development. researchgate.net These methods typically involve the neat reaction of the starting materials, often with thermal or microwave assistance to promote the reaction. The adoption of solvent-free conditions for the synthesis of this compound and its analogs would represent a significant step towards a more sustainable manufacturing process for this important class of heterocyclic compounds.

Mechanistic Investigations of Reactivity and Transformations Involving 2 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Ring-Opening Reaction Mechanisms

The foundational reactivity of the benzoxazine (B1645224) ring involves its cleavage, typically initiated by thermal or catalytic means, to produce reactive intermediates that can undergo further transformations.

The ring-opening of the 1,4-benzoxazine heterocycle can proceed through nucleophilic substitution at the C2 carbon, which bears the ethyl group. This process is central to both its synthesis and subsequent reactions.

Synthetic Routes Involving Nucleophilic Attack: The formation of 1,4-benzoxazine derivatives often involves a key nucleophilic substitution step. For instance, an efficient synthesis route proceeds via a Lewis acid-catalyzed S_N_2-type ring-opening of activated aziridines by 2-halophenols. organic-chemistry.org This is followed by a copper-catalyzed intramolecular C-N cyclization to form the dihydro-1,4-benzoxazine ring. organic-chemistry.org

Catalyst-Mediated Ring-Opening: In other synthetic approaches, a cascade reaction initiated by a catalyst like Yttrium(III) triflate promotes the ring-opening of benzoxazoles with propargylic alcohols. rsc.orgresearchgate.net Mechanistic studies suggest this transformation involves an S_N_1 nucleophilic substitution of the benzoxazole (B165842) with a propargyl cation intermediate. rsc.orgresearchgate.net

Reaction with Nucleophiles: Analogous to 1,3-benzoxazines, the oxazine (B8389632) ring of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is expected to react with strong nucleophiles such as thiols or amines. researchgate.net The reaction would involve the nucleophilic attack on the electrophilic C2 carbon, leading to the cleavage of the C-O ether bond and the formation of a ring-opened adduct. The general mechanism involves the formation of an intermediate that can be stabilized by the reaction medium. researchgate.netacs.orgresearchgate.net

Table 1: Nucleophilic Ring-Opening Reactions of Benzoxazine Derivatives

| Reaction Type | Nucleophile/Reagent | Mechanism Type | Intermediate/Product | Ref |

| Synthesis from Aziridines | 2-Halophenol | SN2 | Ring-opened aziridine (B145994) intermediate | organic-chemistry.org |

| Cascade Annulation | Propargylic Alcohols / Y(OTf)3 | SN1 | Propargyl cation intermediate | rsc.orgresearchgate.net |

| Reaction with Thiols | Aliphatic/Aromatic Thiols | Nucleophilic Addition | Ring-opened thiol adduct | researchgate.netacs.orgresearchgate.net |

| Hydrolysis | HCl | Nucleophilic Attack | 2-(aminomethyl)phenol (B125469) derivatives | mdpi.comconicet.gov.ar |

Upon ring-opening, the resulting intermediates are susceptible to thermal decomposition, particularly at the elevated temperatures used for polymerization or curing of benzoxazine-based materials. The degradation pathways are complex and depend on the specific structure of the ring-opened species. Studies on polybenzoxazines, the polymers formed from these monomers, provide insight into these pathways. metu.edu.tr

The thermal degradation of polybenzoxazines typically occurs in multiple stages. An initial weight loss is often observed between 260-280°C, with the main degradation taking place from 300°C to 450°C. metu.edu.tr The decomposition involves the cleavage of the polymeric network. metu.edu.tr For aromatic amine-based polybenzoxazines, a proposed degradation route involves the cleavage of the Mannich base bridge, which is a structural feature of the polymer, leading to the evolution of products like aniline (B41778). metu.edu.tr Another pathway involves the cleavage of the C-N bond within the polymer backbone, which can be stabilized by intramolecular hydrogen bonding. metu.edu.tr The specific products evolved during pyrolysis are numerous and highlight the complexity of the degradation mechanism. researchgate.net

A key step following the initial ring-opening of benzoxazines is the electrophilic addition of the resulting intermediate to an aromatic ring. This process is fundamental to the formation of the cross-linked network in polybenzoxazines.

In cationic ring-opening polymerization, the cleavage of the oxazine ring generates a carbocationic species, typically a benzylic or iminium ion. researchgate.net This electrophile can then attack the electron-rich positions (ortho and para to the hydroxyl group) of the phenolic ring of another benzoxazine monomer or a ring-opened unit. researchgate.net This electrophilic aromatic substitution reaction leads to the formation of methylene (B1212753) bridges (Ar-CH₂-Ar) and other linkages that constitute the three-dimensional polymer network. researchgate.net While most extensively studied for 1,3-benzoxazines, this principle is directly applicable to the polymerization of 1,4-benzoxazine derivatives.

The ring-opening of benzoxazines is significantly accelerated by acid catalysis. Protonation of either the oxygen or nitrogen atom in the oxazine ring facilitates the cleavage of the C-O bond, which is the rate-determining step in many cases.

Oxygen Protonation: Protonation of the ether oxygen atom converts the hydroxyl group into a better leaving group (water), weakening the C-O bond and promoting its cleavage to form a carbocation/iminium ion. acs.org This is a common initiation mechanism in cationic ring-opening polymerization. researchgate.netkpi.ua

Nitrogen Protonation: Alternatively, the nitrogen atom can be protonated. This also increases the electrophilicity of the adjacent C2 carbon, making it more susceptible to nucleophilic attack. acs.org

Influence of Acidity: Studies on the reaction of 1,3-benzoxazines with thiols have shown that the acidity of the thiol plays a crucial role, especially in solvent-free conditions. nih.gov Thiols with lower pKa values (i.e., more acidic) lead to faster and more complete conversions, underscoring the importance of the protonation step in initiating the ring-opening. nih.gov Similarly, the synthesis of benzoxazine monomers can be influenced by acidic conditions, which can affect the reaction pathways and intermediates. conicet.gov.ar

The ring-opening of benzoxazines is not always an irreversible process. Under certain conditions, a dynamic equilibrium exists between the closed-ring benzoxazine and the ring-opened species.

Solvent and Temperature Effects: The reaction of 1,3-benzoxazines with thiols has been shown to be reversible. researchgate.netacs.org In aprotic solvents, the reaction often reaches an equilibrium with significant amounts of both reactants and products present. acs.orgresearchgate.netnih.gov In contrast, polar protic solvents can shift the equilibrium towards the ring-opened product. acs.orgnih.gov This reversibility can be exploited; the original benzoxazine can be recovered from the adduct at elevated temperatures and reduced pressure, which removes the volatile thiol and shifts the equilibrium back towards the ring-closed form. nih.gov

Hydrolytic Reversibility: The ring-opening can also be achieved through acid-catalyzed hydrolysis, for example, using HCl. mdpi.comconicet.gov.ar This process yields stable 2-(aminomethyl)phenol derivatives. mdpi.comconicet.gov.ar Importantly, this reaction is reversible; the isolated ring-opened intermediates can be reacted with an aldehyde (like paraformaldehyde) to re-form the oxazine ring, demonstrating the dynamic nature of the system. mdpi.comconicet.gov.ar

Polymerization Mechanisms of Benzoxazine Monomers

This compound, like other benzoxazine monomers, is expected to undergo thermally activated cationic ring-opening polymerization (ROP) to form a cross-linked polymer network, known as a polybenzoxazine. mdpi.com This process typically occurs at elevated temperatures (often above 180°C) and can proceed without the release of volatile byproducts, a significant advantage over traditional phenolic resins. mdpi.comnih.gov

The polymerization mechanism is complex and generally involves three main stages:

Initiation: The polymerization is initiated by the cationic opening of the oxazine ring. This can be induced thermally, where the monomer essentially acts as its own catalyst, or by the addition of an external cationic initiator (e.g., Lewis acids). researchgate.netkpi.ua The initiation step generates a carbocation or iminium ion, which is the active species for propagation. researchgate.netnih.gov

Propagation: The generated electrophilic species attacks another benzoxazine monomer. This typically occurs via electrophilic aromatic substitution on the electron-rich benzene (B151609) ring of the benzoxazine, leading to the formation of a dimer and regenerating the cationic species. This process repeats, building up a complex polymer network. The structure of the resulting polymer contains various linkages, including phenolic Mannich-type bridges and other structures. researchgate.netresearchgate.net

Rearrangement and Cross-linking: As the polymerization proceeds at high temperatures, various rearrangements and further cross-linking reactions occur. The final polymer structure is a highly cross-linked, three-dimensional network characterized by phenolic hydroxyl groups and nitrogen-containing bridges, which contribute to its high thermal stability and mechanical properties. metu.edu.trresearchgate.net The presence of the ethyl group at the C2 position would be incorporated into the final polymer structure, potentially influencing its physical properties such as glass transition temperature and flexibility.

Table 2: Stages of Benzoxazine Cationic Ring-Opening Polymerization (ROP)

| Stage | Description | Key Species/Events | Ref |

| Initiation | Generation of an active cationic species. | Thermal activation or addition of a cationic initiator. Protonation of O or N atom, followed by C-O bond cleavage to form an iminium/carbocation intermediate. | researchgate.netacs.orgkpi.ua |

| Propagation | Growth of the polymer chain. | Electrophilic attack of the cationic intermediate on the aromatic ring of another monomer. Formation of methylene and Mannich bridges. | researchgate.netnih.gov |

| Cross-linking | Formation of a 3D network. | Further reactions and rearrangements at elevated temperatures, leading to a highly cross-linked phenolic-type structure. | metu.edu.trmdpi.comresearchgate.net |

Cationic Ring-Opening Polymerization

The polymerization of benzoxazine monomers, such as this compound, typically proceeds through a cationic ring-opening polymerization (CROP) mechanism when initiated by heat or cationic initiators. kpi.uaresearchgate.net The process is initiated by the cleavage of the oxazine ring, a six-membered heterocyclic structure containing nitrogen and oxygen atoms. kpi.ua This ring-opening is facilitated by the inherent ring strain and the Lewis basicity of the nitrogen and oxygen atoms, making the ring susceptible to cationic attack. kpi.ua

The generally accepted mechanism involves the heterolytic cleavage of the O-CH₂-N bond within the oxazine ring. researchgate.net This cleavage results in the formation of an intermediate zwitterion, which contains a phenoxide anion and an iminium (or carbenium) cation. researchgate.net This highly reactive cationic species then propagates the polymerization by attacking other monomer units. researchgate.net The polymerization can proceed through different pathways, leading to the formation of polybenzoxazines with varied final structures, such as phenolic or phenoxy linkages, depending on the reaction conditions. researchgate.netnih.gov The polymerization can be performed at elevated temperatures without catalysts, though the introduction of certain initiators can significantly lower the curing temperature and accelerate the reaction rate. kpi.ua

Influences of Molecular Structure Parameters on Polymerization Behavior

The polymerization behavior of benzoxazine derivatives is profoundly influenced by their molecular structure, including the type, number, and position of substituents on the aromatic rings and the oxazine ring itself. researchgate.netresearchgate.net These structural parameters dictate the monomer's reactivity, the polymerization temperature, and the properties of the resulting thermoset polymer. researchgate.net

The isomeric structure of the monomer, specifically the position of the oxazine ring, can affect the thermal characteristics of the resulting polybenzoxazines. researchgate.net Furthermore, the nature of the groups surrounding the oxazine ring plays a critical role in the ring-opening process. researchgate.net For instance, substituents attached directly to the nitrogen atom of the oxazine ring primarily exert a steric hindrance effect during the curing process. techscience.comtechscience.com In contrast, substituents on the benzene ring connected to the oxygen atom can influence polymerization through both spatial and electronic effects. techscience.comresearchgate.net The purity of the benzoxazine monomer is also a crucial factor; higher purity generally leads to an increase in the polymerization temperature. researchgate.netresearchgate.net This molecular-level design flexibility allows for the tailoring of polybenzoxazine properties for specific applications. researchgate.net

Electronic Effects of Substituent Groups on Curing Kinetics

The electronic nature of substituent groups on the benzoxazine molecule has a significant impact on the kinetics of the curing process. researchgate.nettechscience.com The rate and temperature of polymerization can be tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the aromatic rings. researchgate.net

Key Findings on Electronic Effects:

Electron-Withdrawing Groups (EWGs): When an EWG is attached to the benzene ring originating from the phenol (B47542) component (often ortho or para to the oxygen atom), it tends to promote the curing reaction. techscience.comresearchgate.net These groups decrease the electron density on the oxygen atom of the oxazine ring, which weakens the adjacent C-O bond, making it easier to break and thus lowering the ring-opening temperature. techscience.comresearchgate.net

Electron-Donating Groups (EDGs): The effect of EDGs is more complex and position-dependent. An EDG located on the phenol-derived ring can inhibit the curing reaction by increasing the electron density and strengthening the C-O bond. techscience.com However, some studies have found that an EDG at the meta position relative to the oxygen atom can accelerate curing. techscience.comresearchgate.net This is possibly because it increases the electron density at the reaction site for electrophilic substitution, facilitating the cross-linking step. techscience.comresearchgate.net When located on the amine-derived benzene ring, EWGs can lead to an increase in the curing temperature. researchgate.net

The interplay of these electronic effects allows for precise control over the curing profile of benzoxazine resins.

Table 1: Influence of Substituent Electronic Effects on Benzoxazine Curing

| Substituent Position | Substituent Type | Effect on Curing Reaction | Mechanistic Rationale | Reference(s) |

|---|---|---|---|---|

| Benzene Ring (Phenol part) | Electron-Withdrawing (EWG) | Promotes / Accelerates | Decreases electron density on oxazine ring oxygen, weakening the C-O bond. | techscience.com, researchgate.net |

| Benzene Ring (Phenol part) | Electron-Donating (EDG) | Inhibits / Slows | Increases electron density on oxazine ring oxygen, strengthening the C-O bond. | techscience.com |

| Benzene Ring (Phenol part, meta to O) | Electron-Donating (EDG) | Promotes / Accelerates | May increase electron density at the electrophilic substitution site, facilitating cross-linking. | researchgate.net, techscience.com |

| Benzene Ring (Amine part) | Electron-Withdrawing (EWG) | Inhibits / Slows | Leads to an increase in curing temperature. | researchgate.net |

| Directly on Nitrogen Atom | Any (e.g., Alkyl) | Steric Hindrance is Dominant | The size of the group sterically impedes the polymerization process. | techscience.com, techscience.com |

Catalyst Design and Mechanistic Roles (e.g., Lewis Acid and Nucleophilic Catalysis by Lithium Iodide)

While thermal curing is possible, catalysts are often employed to reduce the polymerization temperature and time for benzoxazine resins. kpi.ua Lewis acids are particularly effective catalysts for the CROP of benzoxazines. researchgate.net Strong Lewis acids such as aluminum chloride (AlCl₃) and phosphorus pentachloride (PCl₅) have been shown to be highly efficient in promoting the polymerization, enabling the reaction to proceed via a cationic chain polymerization mechanism. researchgate.net The Lewis acid catalyst functions by coordinating with the electron-rich oxygen or nitrogen atom in the oxazine ring, which facilitates the ring-opening step and the generation of the necessary carbocation intermediates. researchgate.netcapes.gov.br

A notable example of sophisticated catalyst design is the use of lithium iodide (LiI). capes.gov.br This compound functions as a highly active and effective bifunctional catalyst. capes.gov.br

Lewis Acid Role: The lithium cation (Li⁺) acts as a Lewis acid, coordinating with the oxygen or nitrogen atom to promote the ring-opening of the benzoxazine. capes.gov.br

Nucleophilic Role: The iodide anion (I⁻) is a strong nucleophile with good leaving group ability. It can react with the iminium intermediate formed after ring-opening, which prevents its rapid recombination with the phenolate (B1203915) anion, thereby promoting the forward polymerization reaction. capes.gov.br

This dual-action mechanism makes catalysts like lithium iodide particularly efficient in controlling and accelerating the polymerization of benzoxazine derivatives. capes.gov.br

Electrophilic Aromatic Substitution Mechanisms on the Benzoxazine Nucleus

The benzene ring portion of the benzoxazine nucleus is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism. masterorganicchemistry.com

Attack and Formation of the Sigma Complex: In the first, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophile (E⁺). masterorganicchemistry.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.org

Deprotonation and Restoration of Aromaticity: In the second, fast step, a base removes a proton (H⁺) from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com The electrons from the broken C-H bond move back into the ring, restoring the stable aromatic π-system and yielding the substituted product. libretexts.org

The substituents already present on the benzoxazine structure—namely the alkylamino and ether linkages to the benzene ring—are ortho-, para-directing and activating groups. This means they increase the nucleophilicity of the benzene ring and direct incoming electrophiles to the positions ortho and para relative to their own positions. This directing effect is crucial for predicting the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions on the benzoxazine nucleus. libretexts.orgyoutube.com

N-Directed Ortho-Functionalizations via C-H Activation

A more advanced and highly regioselective method for modifying the benzoxazine scaffold is through transition-metal-catalyzed C-H activation. nih.govnih.gov In this approach, the nitrogen atom within the oxazine ring can act as a directing group. nih.govnih.gov It coordinates to a transition metal catalyst (e.g., palladium or rhodium), bringing the metal center into close proximity with a specific C-H bond, typically at the ortho position of an adjacent aromatic ring. researchgate.netrsc.org

This directed C-H activation facilitates the cleavage of the otherwise unreactive C-H bond, allowing for the introduction of a wide variety of new functional groups at that specific site. nih.govresearchgate.net This strategy avoids the need for pre-functionalized substrates, which is often required in traditional cross-coupling reactions, making it a more atom-economical and efficient synthetic route. nih.govnih.gov Examples of such transformations include the introduction of aryl, alkyl, or heteroatom-containing moieties. The ability of the benzoxazine nitrogen to serve as an effective directing group opens up new possibilities for creating complex and functionally diverse molecules based on the this compound framework. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 2 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a window into the stability, reactivity, and spectroscopic characteristics of compounds like 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine. Studies on analogous symmetric α,β-unsaturated ketones and other benzoxazine (B1645224) derivatives have demonstrated the power of DFT in rationalizing experimental findings and predicting molecular behavior. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the heteroatoms (N and O), which possess lone pairs of electrons. Conversely, the LUMO would likely be distributed across the aromatic system. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. DFT calculations on related heterocyclic systems provide a basis for estimating these properties. nih.gov

| Parameter | Conceptual Value/Description | Significance |

| EHOMO | ~ -5.0 to -6.5 eV | Indicates electron-donating capability; higher values suggest stronger donation. |

| ELUMO | ~ -0.5 to -2.0 eV | Indicates electron-accepting capability; lower values suggest stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 6.0 eV | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | ~ 1.5 to 3.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs. The aromatic ring would also exhibit negative potential above and below the plane. The hydrogen atoms, particularly the N-H proton, would show a region of positive potential.

Correlation between Electronic Properties and Reactivity

The electronic properties derived from DFT calculations directly correlate with the chemical reactivity of the molecule.

HOMO and LUMO Energies : The distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic reactions, respectively. For instance, the localization of the HOMO on the benzene ring suggests its susceptibility to electrophilic aromatic substitution.

MEP Map : The MEP map provides a clear guide to the molecule's reactive behavior. Nucleophiles will be attracted to the blue, electron-poor regions (e.g., the N-H proton), while electrophiles will target the red, electron-rich areas (e.g., the oxygen atom and the π-system of the benzene ring).

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, and electronegativity, all calculable from HOMO and LUMO energies, provide quantitative measures of reactivity. nih.gov The benzoxazine ring structure is noted for its stability and reactivity, which can be harnessed in the synthesis of biologically active molecules. chemimpex.com

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure of this compound, including its conformational flexibility and stereochemistry, is crucial for its interactions with other molecules. The dihydro-oxazine ring is not planar and can adopt various conformations. Studies on related 1,3-benzoxazine structures show the oxazine (B8389632) ring can exist in half-chair or half-boat conformations. researchgate.net A study of a novel dihydro-1,3,2H-benzoxazine derivative revealed that its oxazine ring adopts a half-chair conformation. mdpi.com Similarly, conformational analysis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives has been a key part of structure-activity relationship studies. nih.gov

Stereoselective Construction of Chiral Benzoxazines

The presence of a chiral center at the C2 position in this compound means it can exist as a pair of enantiomers (R and S). The synthesis of single enantiomers is of great interest, and several stereoselective methods have been developed for the broader class of chiral benzoxazines. These strategies are crucial for producing compounds with specific biological activities.

Key synthetic approaches include:

Lewis Acid-Catalyzed Ring Opening : An efficient synthesis of chiral 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantiopurity (ee > 99%) involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines. organic-chemistry.org

Palladium-Organo Relay Catalysis : Chiral 3,4-dihydro-2H-benzo[b] organic-chemistry.orgshd-pub.org.rsoxazines can be produced with good enantioselectivity through a relay catalysis system involving palladium and an organocatalyst. organic-chemistry.org

Iridium-Catalyzed Hydrogenation : An iridium complex with a chiral ligand (iPr-BiphPHOX) has been used for the highly efficient enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones, yielding the chiral products in excellent yields and up to 99% ee. sci-hub.se

Influence of Absolute Configuration on Conformational Behavior

The absolute configuration (R or S) at the C2 position directly influences the conformational preference of the 2-ethyl substituent and, consequently, the entire molecule. The ethyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the flexible oxazine ring. Generally, bulky substituents prefer the pseudo-equatorial orientation to minimize steric hindrance (A-strain).

Molecular Modeling of Reaction Pathways and Energy Landscapes

One common synthetic route is the cyclization of 2-aminophenol (B121084) derivatives. Theoretical calculations, often employing Density Functional Theory (DFT), can model the transition states and intermediates of this process. For instance, studies on related benzoxazine syntheses have elucidated the reaction mechanisms, such as the Lewis acid-catalyzed SN2-type ring opening of aziridines followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Computational models for these types of reactions would typically calculate the activation energies for each step, helping to predict the most favorable reaction conditions.

Another synthetic approach involves the reaction of ortho-aminophenols with epoxides. Computational models for this reaction would analyze the energy barriers for the nucleophilic attack of the amino group on the epoxide ring, followed by intramolecular cyclization. The presence of the ethyl group at the 2-position would be expected to influence the stereochemistry of the product, a factor that can be predicted through computational analysis of the transition state energies for the formation of different stereoisomers.

Research on the synthesis of chiral 2H-1,4-benzoxazines has utilized computational methods to understand the enantioselectivity of the reactions. organic-chemistry.org These studies model the interaction of the substrate with chiral catalysts, explaining the preferential formation of one enantiomer over the other by comparing the energies of the diastereomeric transition states.

| Reaction Type | Computational Method | Key Findings |

| Lewis Acid-Catalyzed Ring Opening & Cyclization | DFT | Elucidation of transition states and intermediates in the formation of the benzoxazine ring. organic-chemistry.org |

| Palladium-Catalyzed Allylic Substitution | DFT | Modeling of catalyst-substrate interactions to predict regio- and enantioselectivity. organic-chemistry.org |

| Chiral Phosphoric Acid Catalysis | DFT | Explanation of enantioselective desymmetrization through transition state energy calculations. organic-chemistry.org |

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies are crucial for medicinal chemistry, as they help in designing more potent and selective drug candidates. These studies correlate the structural features of a molecule with its biological activity. For the this compound scaffold, SAR derivations can be inferred from studies on related benzoxazine derivatives that have been investigated for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

A key aspect of SAR is understanding how different substituents on the benzoxazine ring affect its biological activity. For instance, studies on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists revealed that the introduction of substituents at the 2-position of the 1,4-benzoxazine ring increased antagonistic activities. nih.gov Specifically, dimethyl substitution was found to be more potent than methyl, which in turn was more potent than the unsubstituted dihydro form. nih.gov This suggests that the ethyl group in this compound could play a significant role in its biological profile.

In the context of anticancer activity, SAR studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown that electron-donating groups on the benzoxazine ring can enhance potency. nih.gov The ethyl group at the 2-position, being an electron-donating group, might therefore contribute favorably to potential anticancer properties.

| Scaffold/Derivative | Biological Activity | Key SAR Findings |

| 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides | 5-HT3 Receptor Antagonism | Substituents at the 2-position increase activity (dimethyl > methyl > dihydro). nih.gov |

| 4-aryl-3,4-dihydro-2H-1,4-benzoxazines | Anticancer | Electron-donating groups on the benzoxazine ring are beneficial for activity. nih.gov |

| 1,2,3-triazole linked benzoxazine-2,4-dione conjugates | Antimicrobial, Anti-inflammatory | Biological activities can be modulated by substituents on the phenyl moiety (electron-withdrawing vs. electron-donating groups). researchgate.net |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding affinity and mode of action of a ligand with a biological target, such as a protein or enzyme. While no specific molecular docking studies for this compound are reported, docking studies on analogous benzoxazine structures provide insights into their potential interactions.

For example, derivatives of 1,4-benzoxazin-3-one have been docked into the active sites of enzymes like pancreatic α-amylase and intestinal α-glucosidase to evaluate their antidiabetic potential. mdpi.com These studies revealed that the benzoxazine core can fit into the active site of these enzymes, with specific substitutions enhancing the binding affinity.

In another study, 1,3-benzoxazine derivatives were evaluated as potential antimalarial agents by docking them into the PfATP4 receptor of Plasmodium sp. researchgate.net The results indicated that the benzoxazine scaffold could effectively bind to the receptor, suggesting a potential mechanism of action. Similarly, docking studies of 1,2,3-triazole linked benzoxazine-2,4-dione conjugates with the S. aureus tyrosyl-tRNA synthetase and human COX-2 enzyme have been performed to understand their antimicrobial and anti-inflammatory activities. researchgate.net

These examples demonstrate that the 3,4-dihydro-2H-1,4-benzoxazine scaffold can serve as a versatile framework for designing ligands for a variety of biological targets. A molecular docking study of this compound would likely show the ethyl group influencing the binding orientation and affinity within the target's active site.

| Benzoxazine Derivative | Biological Target | Predicted Binding Affinity (Example) | Key Interactions |

| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-ones | Pancreatic α-amylase | -9.2 kcal/mol | Hydrogen bonding and hydrophobic interactions within the active site. mdpi.com |

| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-ones | Intestinal α-glucosidase | -9.9 kcal/mol | Strong binding affinity suggesting potential for antidiabetic applications. mdpi.com |

| 1,3-benzoxazine derivatives | PfATP4 receptor (antimalarial) | Rerank scores from -91.22 to -74.55 kcal/mol | Inhibition of the receptor regulating sodium ion hemostasis. researchgate.net |

| 1,2,3-triazole linked benzoxazine-2,4-dione conjugates | Human COX-2 enzyme (anti-inflammatory) | Not specified | Binding within the enzyme's active site cavity. researchgate.net |

Research Applications in Biomedical Sciences: Biological Activities and Pharmacological Potential of 2 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Antimicrobial Activity Studies

Derivatives of the 1,4-benzoxazine scaffold have been a subject of interest for their potential to combat microbial infections. isca.me The structural similarity of these compounds to natural and synthetic bioactive molecules has prompted extensive investigation into their efficacy against a range of pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have evaluated 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can be effective against common pathogens. For instance, various synthesized 1,3-benzoxazine derivatives have demonstrated activity against strains like Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). mdpi.com

In one study, a series of 2-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives showed noteworthy growth inhibition against the Gram-negative bacteria Salmonella enterica and Klebsiella pneumonia. nih.gov However, these specific derivatives were found to be inactive against the tested Gram-positive bacteria (S. aureus, Listeria monocytogenes, and Bacillus cereus). nih.gov Another investigation into urushiol-based benzoxazine (B1645224) coatings demonstrated outstanding anti-adhesion capabilities against both Gram-negative (E. coli, Vibrio alginolyticus) and Gram-positive (S. aureus, Bacillus sp.) bacteria, a property attributed to a combination of antibacterial effects and low surface energy. nih.gov

Furthermore, research into 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives confirmed their activity against E. coli and S. aureus, with some compounds in the series also inhibiting Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected Benzoxazine Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity Noted |

|---|---|---|

| 2-Phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives | Salmonella enterica (Gram-) | Growth inhibition observed. nih.gov |

| 2-Phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives | Klebsiella pneumonia (Gram-) | Promising activity, with some derivatives showing a larger zone of inhibition than the reference antibiotic. nih.gov |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | E. coli (Gram-), S. aureus (Gram+) | All tested compounds were active. mdpi.com |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | B. subtilis (Gram+) | Only specific derivatives (4c, 4e, 4j) were potent. mdpi.com |

| Urushiol-based benzoxazine polymer (URHP) coating | E. coli, S. aureus, V. alginolyticus, Bacillus sp. | Excellent anti-adhesion capabilities. nih.gov |

Antifungal Efficacy Against Fungal Species (e.g., Candida albicans, Fusarium oxysporum)

The antifungal properties of 1,4-benzoxazine derivatives have been explored against various fungal species, including those of agricultural and clinical relevance. A study focused on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones demonstrated significant antifungal activity. nih.gov Specifically, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (compound 4a) and its N-acetyl derivative (compound 6) were found to be potent. nih.gov

At a concentration of 200 mg L⁻¹, both compounds completely inhibited the mycelial growth of seven phytopathogenic fungi, including Fusarium oxysporum, Fusarium culmorum, Botrytis cinerea, and Phythophtora cactorum. nih.gov At a lower concentration of 100 mg L⁻¹, the N-acetyl derivative fully inhibited F. culmorum, P. cactorum, and R. solani, while the parent 2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited R. solani. nih.gov

Other studies have also confirmed the antifungal potential of this class of compounds. A new series of 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives were tested in vitro against the fungus Candida albicans, showing activity with MIC values between 12.5 and 50 μg/mL. researchgate.net Similarly, 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were found to be active against the fungus Aspergillus niger. mdpi.com

Table 2: Antifungal Activity of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Fungal Species | Concentration | Result |

|---|---|---|---|

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium oxysporum & 6 other species | 200 mg L⁻¹ | Complete inhibition of mycelial growth. nih.gov |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Rhizoctonia solani | 100 mg L⁻¹ | Complete inhibition. nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium oxysporum & 6 other species | 200 mg L⁻¹ | Complete inhibition of mycelial growth. nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | 100 mg L⁻¹ | Complete inhibition. nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Phythophtora cactorum | 20 mg L⁻¹ | 72% inhibition. nih.gov |

Antitubercular and Antimalarial Potential

The search for new drugs to combat widespread diseases like tuberculosis and malaria is a global health priority. Benzoxazine derivatives have emerged as a promising scaffold in this area. uonbi.ac.kemdpi.com

Antitubercular Activity: Several studies have highlighted the potential of benzoxazines as antitubercular agents. mdpi.com For instance, 1,3-benzoxazines have been reported to possess antimycobacterial activity. mdpi.com One study detailed the synthesis of novel benzoxazines and their subsequent testing for anti-tuberculosis activity, suggesting they could be bioactive in the culture of Mycobacterium tuberculosis. researchgate.net

Antimalarial Activity: Research has demonstrated the anti-plasmodial potential of benzoxazine derivatives. A study on 1,3-benzoxazine derivatives of the phytophenols eugenol (B1671780) and isoeugenol (B1672232) found that they exhibited anti-malarial activity against Plasmodium falciparum. uonbi.ac.ke The mechanism of action was determined to be the disruption of the parasite's sodium homeostasis. uonbi.ac.ke Another research effort, using virtual screening and synthesis, identified 4-acetyl-7-methoxy-1,4-benzoxazin-3-one as having an activity of 8.32 µg/mL against the chloroquine-resistant K1 isolate of P. falciparum. Ferrocenyl 1,3-benzoxazines have also been investigated as potential medicinal agents against malaria.

Determination of Minimum Inhibitory Concentrations (MIC) and Structure-Activity Relationships

To quantify the potency of new antimicrobial compounds, the Minimum Inhibitory Concentration (MIC) is determined. This value represents the lowest concentration of a substance that prevents visible growth of a microorganism. Several studies on benzoxazine derivatives have reported MIC values and analyzed their structure-activity relationships (SAR) to guide the development of more effective agents.

For a series of 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives, MIC values against various bacteria and Candida albicans ranged from 12.5 to 50 μg/mL. researchgate.net In another study of 2-phenyl-3,4-dihydro-2H-1,3-benzoxazines, MICs against K. pneumonia were between 0.1250 and 0.5000 µg/µL. nih.gov The derivative with an electron-withdrawing 2-NO2 group on the B ring exhibited the lowest MIC against K. pneumonia. nih.gov

SAR studies on 3-phenyl-2H-benzoxazine-2,4(3H)-diones revealed that antifungal activity against T. mentagrophytes and M. gypseum increased with the electron-accepting ability of substituents on the phenyl ring and with higher lipophilicity. For a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of substituents at the 2-position of the 1,4-benzoxazine ring was found to increase antagonistic activities at the serotonin-3 receptor, with the order of potency being dimethyl > methyl > dihydro > phenyl.

Anticancer and Anti-Proliferative Research

Beyond antimicrobial applications, benzoxazine derivatives have been investigated for their potential as anticancer agents. A key area of this research has been their ability to interfere with enzymes crucial for cancer cell proliferation.

Human Topoisomerase I (hTopo I) Inhibition Studies

Human topoisomerase I (hTopo I) is a vital enzyme involved in managing DNA topology during replication and transcription. It is a well-established target for anticancer drugs. Several 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as inhibitors of hTopo I.

In one study, a series of these derivatives were tested, revealing that some acted as catalytic inhibitors (preventing the enzyme from working) while others acted as poisons (stabilizing the enzyme-DNA complex, leading to DNA damage). Of the compounds tested, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was the most effective catalytic inhibitor with an IC₅₀ value of 8.34 mM. In contrast, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was identified as the most potent poison, with an IC₅₀ of 0.0006 mM, making it significantly more poisonous than the reference drug camptothecin (B557342) (IC₅₀: 0.034 mM).

Structure-activity relationship analysis indicated that a hydroxyl group at the R position of the benzoxazine ring was important for catalytic inhibition of hTopo I. Meanwhile, the addition of a methyl group at the R1 position and an ethyl acetate (B1210297) group at the R2 position played a role in increasing the compound's poisonous effect. These findings present new DNA topoisomerase I inhibitors that could serve as novel constructs for designing future anticancer agents.

Table 3: Human Topoisomerase I (hTopo I) Inhibitory Activity of Benzoxazine Derivatives

| Compound | Type of Inhibition | IC₅₀ Value | Comparison |

|---|---|---|---|

| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) | Catalytic Inhibitor | 8.34 mM | Most effective catalytic inhibitor in the series. |

| ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) | Poison | 0.0006 mM | Strongest potential poison; more potent than camptothecin. |

| Camptothecin (Reference Drug) | Poison | 0.034 mM | Standard hTopo I poison used for comparison. |

PI3Kα Inhibition Investigations

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical cascade in the development and progression of cancer, making PI3K a well-established target for anticancer therapies. researchgate.net The 3,4-dihydro-2H-benzo researchgate.netresearchgate.netoxazine (B8389632) scaffold has been successfully used to develop multi-isoform PI3K inhibitors. researchgate.net Specifically, 1,4-benzoxazin-3-one sulfonamides have been evaluated as inhibitors of the PI3Kα isoform in several cancer cell lines. researchgate.netnih.gov The optimization of these compounds has focused on improving their cellular and pharmacological activity as multi-isoform PI3K inhibitors. researchgate.net

Evaluation against Specific Cancer Cell Lines (e.g., Leukemia)

Derivatives of 1,4-benzoxazine have demonstrated moderate to good potency against a variety of cancer cell lines. nih.gov A series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized and tested for their anti-proliferative effects. nih.gov One compound, designated 14f, was particularly potent, displaying IC₅₀ values of 9.71 µM against PC-3 (prostate cancer), 12.9 µM against MDA-MB-231 (breast cancer), 9.58 µM against MIA PaCa-2 (pancreatic cancer), and 16.2 µM against U-87 MG (glioblastoma) cancer cells. nih.gov

The benzoxazine scaffold has also shown potential in treating hematological malignancies. A phenoxazine (B87303) derivative was reported to inhibit human leukemia cells. researchgate.net While not direct derivatives of this compound, related heterocyclic compounds have shown significant antileukemia activity. For instance, certain benzofuran (B130515) derivatives exhibit selective action against K562 chronic myelogenous leukemia cells. nih.gov Furthermore, derivatives of benzophenanthridine alkaloids were evaluated against the Jurkat Clone E6-1 and THP-1 leukemia cell lines, with some compounds showing significant inhibitory effects with IC₅₀ values ranging from 0.1 to 8.0 μM. nih.gov

| Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| PC-3 | Prostate Cancer | 9.71 | nih.gov |

| MDA-MB-231 | Breast Cancer | 12.9 | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | 9.58 | nih.gov |

| U-87 MG | Glioblastoma | 16.2 | nih.gov |

Neuropharmacological and Central Nervous System (CNS) Activity

The 2H-1,4-benzoxazin-3(4H)-one structure is recognized as an important scaffold in the development of treatments for neurodegenerative and psychiatric diseases due to its broad biological activity and relatively low toxicity. nih.gov Derivatives have been designed as potential treatments for conditions such as depression and Alzheimer's disease. nih.gov

Neuroprotective Effects

A significant hallmark of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease is the abnormal loss of neurons. nih.gov Several derivatives of the 1,4-benzoxazine class have been reported as highly protective in tissue culture models of neurodegeneration. nih.gov For example, 2-Alkylamino-substituted-1,4-benzoxazine derivatives represent a class of potent neuroprotective agents. researchgate.net Through structure-activity relationship studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l was identified as an optimal candidate due to its potent neuroprotective activity without significant intrinsic cytotoxicity. researchgate.netscilit.com

One specific compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one (HSB-13), was tested in a mouse model of Huntington's disease, where it reduced striatal degeneration and improved behavioral performance. nih.gov Kinase profiling analyses revealed that the neuroprotective mechanism of HSB-13 involves the inhibition of GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov Interestingly, this neuroprotection does not appear to involve other common survival signaling pathways like Raf-MEK-ERK or PI-3 kinase-Akt. nih.govresearchgate.net

Antidepressant Potential

Derivatives of 3,4-dihydro-2H-benzo nih.govmdpi.comoxazine have been identified as promising candidates for the next generation of antidepressants due to their unique dual-action mechanism. nih.govresearchgate.net Research has focused on synthesizing analogs that combine selective serotonin (B10506) reuptake inhibition (SSRI) with 5-HT1A receptor activity within a single molecule. nih.govresearchgate.net

The rationale behind this approach is to overcome the typical delay in the onset of action seen with traditional SSRIs. This delay is often attributed to the acute stimulation of somatodendritic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons. researchgate.net By incorporating a 5-HT1A antagonist or partial agonist component, these benzoxazine derivatives can block this negative feedback loop, theoretically leading to a more immediate increase in synaptic serotonin levels and a faster therapeutic effect. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have explored various substitutions on the benzoxazine ring to optimize affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov The synthesis of different classes of benzoxazine 3-indolealkylamines and related analogs has been a key area of investigation to balance these two activities and develop a potent, rapid-onset antidepressant. researchgate.net

Anti-inflammatory Properties and Evaluation

The 1,4-benzoxazine core is a recognized scaffold for the development of agents with significant anti-inflammatory properties. researchgate.netnih.gov Derivatives have been shown to modulate inflammatory pathways through various mechanisms. Research into 2H-1,4-benzoxazin-3(4H)-one derivatives, for instance, has demonstrated potent anti-inflammatory effects in microglial cells, which are central to neuroinflammation in neurodegenerative diseases. mdpi.com

Specific derivatives have been found to significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). mdpi.com The mechanism often involves the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation. mdpi.com By activating this pathway, these compounds can reduce the levels of intracellular reactive oxygen species (ROS) induced by inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com

Furthermore, some 1,4-benzoxazine derivatives exhibit inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of the inflammatory response. nih.govmdpi.com This multi-faceted anti-inflammatory profile makes these compounds interesting leads for developing novel treatments for a range of inflammatory conditions. researchgate.netnih.gov

| Compound/Derivative | Activity | Model/Assay | Findings |

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., e2, e16, e20) | Anti-inflammatory | LPS-induced BV-2 microglial cells | Significantly activated the Nrf2-HO-1 pathway and reduced ROS production. mdpi.com |

| Compound 27 (a 2H-1,4-benzoxazin-3(4H)-one derivative) | Cytokine Inhibition | In vitro assays | Showed significant inhibition of TNF-α (IC50: 7.83 ± 0.95 µM) and IL-1β (IC50: 15.84 ± 0.82 µM). mdpi.com |

| Novel 1,4-benzoxazine derivatives | COX Inhibition | In vitro COX-1/COX-2 assays | Exhibited significant inhibition of COX-1 and/or COX-2 activity at a concentration of 20 μΜ. nih.govmdpi.com |

Metabolic and Cardiovascular Research

The benzoxazine structure has been utilized as a scaffold for creating agents with potential antidiabetic effects. researchgate.netnih.gov Certain 2H-1,4-benzoxazin-3(4H)-one derivatives containing a thiazolidinedione moiety have been synthesized and evaluated for their ability to modulate metabolic pathways relevant to diabetes. ejgm.co.uk

Research has shown that these specific derivatives can act as dual activators of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ). ejgm.co.uk PPAR-γ is the primary target for the thiazolidinedione class of insulin-sensitizing drugs, while PPAR-α activation is associated with improvements in lipid metabolism. Compounds that can activate both receptors hold the promise of providing comprehensive benefits by addressing both hyperglycemia and dyslipidemia, which are common in type 2 diabetes. ejgm.co.uk Other research efforts have focused on synthesizing novel polyheterocyclic molecules derived from nih.govmdpi.com-benzoxazin-3-one to evaluate their potential to inhibit key digestive enzymes like α-amylase and α-glucosidase, which is another therapeutic strategy for managing diabetes. ejgm.co.uk

In conjunction with their antidiabetic potential, 1,4-benzoxazine derivatives have demonstrated notable hypolipidaemic (lipid-lowering) activity. researchgate.netnih.gov This is particularly relevant in the context of atherosclerosis, where both dyslipidemia and inflammation play crucial roles. nih.govmdpi.com

Studies on animal models of hyperlipidemia have shown that the administration of certain benzoxazine derivatives can lead to a significant reduction in key lipid parameters. nih.govmdpi.com Specifically, these compounds have been observed to lower levels of total cholesterol (TC), low-density lipoprotein (LDL) cholesterol, and triglycerides (TG). mdpi.com This hypolipidemic effect, combined with their antioxidant and anti-inflammatory properties, positions these derivatives as multifunctional lead compounds for the development of novel anti-atherosclerotic agents. nih.govmdpi.com

| Compound/Derivative | Effect | Model | Key Findings |

| Novel 1,4-benzoxazine derivatives (Compounds 6 and 8) | Hypolipidaemic | Chronic experimental animal model of hyperlipidemia | Afforded considerable activity in decreasing lipidemic parameters (TC, LDL, TG). nih.govmdpi.com |

| Benzoxazinone-thiazolidinedione hybrids | PPAR Activation | In vitro assays | Acted as dual PPAR-α and -γ activators, indicating potential for both antidiabetic and hypolipidemic effects. ejgm.co.uk |

Pancreatic lipase (B570770) is a key enzyme responsible for the digestion of dietary fats, and its inhibition is a validated strategy for managing obesity. nih.gov While the broader class of heterocyclic compounds has been extensively studied for this activity, specific research on the pancreatic lipase inhibitory potential of this compound derivatives is not prominently documented in the reviewed scientific literature. Studies on pancreatic lipase inhibitors tend to focus on other chemical scaffolds, such as flavonoids, saponins, and various natural product extracts. nih.gov Therefore, a direct link between the this compound core and this specific enzymatic inhibition remains an area for future investigation.

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated as potent antihypertensive agents. The primary mechanism of action identified for this activity is the activation of potassium channels. By opening ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells, these compounds cause membrane hyperpolarization, which in turn leads to vasodilation and a reduction in blood pressure.

Structure-activity relationship studies have revealed that modifications to the aromatic part of the benzoxazine ring significantly influence potency. For example, introducing an electron-withdrawing substituent at the 6-position was found to be preferable. Some heterocyclic analogs, such as an oxadiazole derivative, showed more potent activity than the reference drug cromakalim. One particular derivative demonstrated a potent and long-lasting hypotensive effect in spontaneous hypertensive rats, suggesting a favorable profile for development as an antihypertensive drug.

| Derivative Series | Modification | Key Finding |

| Series I | Disubstitution at 6,7-positions | An electron-withdrawing group at position 6 was preferable for activity. |

| Series II | Introduction of heterocycles at 6,7-positions | An oxadiazole derivative (compound 6) showed more potent potassium channel activating activity than cromakalim. |

| Series III | Replacement of benzene (B151609) ring with a pyridine (B92270) ring | A borane (B79455) complex (compound 16) had activity equivalent to cromakalim. |

Immunomodulatory Activity

Derivatives of the 2H-1,4-benzoxazine scaffold have demonstrated notable immunomodulatory effects, primarily through their anti-inflammatory properties. Research has focused on their ability to modulate the response of immune cells, such as microglia in the central nervous system, to inflammatory stimuli.

In a key study, a series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives featuring a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov Several of these compounds were found to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

The immunomodulatory effects of these derivatives extend to the regulation of pro-inflammatory cytokines. The most active compounds were shown to markedly decrease the transcription levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), all of which are crucial players in the inflammatory cascade. nih.gov This suggests that the 2H-1,4-benzoxazine core structure, from which this compound is derived, could be a valuable template for the development of new immunomodulatory agents.

The underlying mechanism for these anti-inflammatory effects was linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation. nih.gov By activating this pathway, the 2H-1,4-benzoxazin-3(4H)-one derivatives were able to mitigate LPS-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.gov

| Compound | Concentration (µM) | IL-1β mRNA Level (% of LPS control) | IL-6 mRNA Level (% of LPS control) | TNF-α mRNA Level (% of LPS control) |

|---|---|---|---|---|

| e2 | 10 | 55.1 ± 3.1 | 48.2 ± 2.5 | 52.7 ± 2.9 |

| e16 | 10 | 45.3 ± 2.8 | 39.5 ± 2.1 | 42.1 ± 2.4 |

| e20 | 10 | 50.1 ± 3.0 | 42.8 ± 2.3 | 48.6 ± 2.7 |

Investigation of Enzyme Inhibition Profiles

The pharmacological potential of this compound derivatives is further underscored by their ability to inhibit specific enzymes involved in pathological processes.

Nitric Oxide Synthases (NOS)

A significant aspect of the anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives is their inhibition of nitric oxide synthases, particularly the inducible isoform (iNOS). Overproduction of nitric oxide by iNOS is a hallmark of inflammation and is implicated in the pathology of various inflammatory diseases.

The aforementioned study on 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrated that the most promising compounds effectively suppressed the LPS-induced production of nitric oxide in BV-2 microglial cells. nih.gov This reduction in NO levels is a direct consequence of the downregulation of iNOS expression at both the transcriptional and protein levels. nih.gov

| Compound | Concentration (µM) | NO Production (% of LPS control) |

|---|---|---|

| e2 | 10 | 48.5 ± 2.7 |

| e16 | 10 | 38.2 ± 2.2 |

| e20 | 10 | 42.6 ± 2.5 |

| Resveratrol (Positive Control) | 20 | 42.02 ± 2.50 |

Glucosamine-6-phosphate Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme in the hexosamine biosynthesis pathway and is considered a promising target for the development of antimicrobial and antidiabetic agents. nih.govnih.gov This enzyme catalyzes the formation of glucosamine-6-phosphate, a precursor for the synthesis of various macromolecules. nih.gov